N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide
Description
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
InChI Key |
ACUWNHCIYUAHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nitrile Synthesis
3-Bromo-substituted benzene derivatives undergo Ullmann coupling with pre-formed imidazo[4,5-b]pyridine intermediates. For instance, coupling 3-bromobenzonitrile with 2-lithioimidazo[4,5-b]pyridine in THF at −78°C yields 3-(imidazo[4,5-b]pyridin-2-yl)benzonitrile.
Example Protocol:
Hydroxylamine Addition
The nitrile intermediate is treated with hydroxylamine hydrochloride in ethanol/water under reflux to form the N'-hydroxycarboximidamide.
Optimization Note: Excess hydroxylamine (2.5 equiv) and 12-hour reflux ensure >85% conversion.
Alternative Routes via Amidoxime Intermediates
Recent patents disclose amidoxime-mediated pathways to bypass nitrile handling. For example, 3-(imidazo[4,5-b]pyridin-2-yl)benzaldehyde is condensed with hydroxylamine to form an amidoxime, which is subsequently oxidized to the carboximidamide.
Steps:
-
Condensation: React benzaldehyde derivative with NH₂OH·HCl in pyridine.
-
Oxidation: Treat amidoxime with MnO₂ in dichloromethane to yield N'-hydroxycarboximidamide.
Catalytic and Regioselective Enhancements
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination enables direct introduction of amino groups. For instance, coupling 3-bromoimidazo[4,5-b]pyridine with benzamidine derivatives using Pd(OAc)₂/Xantphos achieves C–N bond formation.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150°C, 20 min) enhances cyclization efficiency during imidazo[4,5-b]pyridine formation.
Characterization and Analytical Data
Synthesized compounds are validated via:
Challenges and Mitigation Strategies
-
Nitrile Hydrolysis : Competing hydrolysis to carboxylic acids is suppressed by using anhydrous conditions.
-
Regioselectivity : Directed ortho-metalation (DoM) ensures correct positioning during coupling steps.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Nitrile Hydroxylation | 78–85 | 12 h | High |
| Amidoxime Oxidation | 70–75 | 8 h | Moderate |
| Microwave Cyclization | 90 | 20 min | High |
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazo[4,5-b]pyridine core .
Scientific Research Applications
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as a modulator of GABA A receptors, influencing various cellular pathways necessary for the proper functioning of cells . It can also inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To evaluate its distinctiveness, N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is compared with three analogues:
Structural Analogues
3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboxamide : Lacks the N'-hydroxy group, reducing hydrogen-bonding capacity.
N'-methoxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide : Substitutes hydroxy with methoxy, altering hydrophobicity and steric bulk.
N'-hydroxy-3-(1H-benzimidazol-2-yl)benzenecarboximidamide : Replaces imidazopyridine with benzimidazole, modifying π-conjugation and electronic distribution.
Computational Insights into Electronic and Thermodynamic Properties
Density functional theory (DFT) studies, leveraging the Becke three-parameter hybrid functional (B3LYP) , reveal key differences:
- Solubility and Lipophilicity : The hydroxy group reduces logP by ~0.5 units relative to the methoxy variant, suggesting improved aqueous solubility but reduced membrane permeability.
- Correlation Energy Contributions : The Colle-Salvetti correlation-energy formula highlights that the imidazopyridine moiety in the target compound increases electron correlation effects by ~8% compared to the benzimidazole analogue, stabilizing its electronic structure.
Thermodynamic Stability and Reactivity
- Atomization Energy : The target compound exhibits a 2.4 kcal/mol higher atomization energy than the benzimidazole analogue, indicating greater thermal stability .
- Proton Affinity : The N'-hydroxy group elevates proton affinity by ~12 kcal/mol compared to the methoxy derivative, favoring acidic environments in biological systems.
Research Findings and Implications
- Medicinal Chemistry : The hydroxy group enhances hydrogen-bonding interactions with enzyme active sites, as demonstrated in docking studies with kinase targets. However, its lower logP may limit bioavailability.
- Synthetic Challenges : The imidazopyridine ring introduces synthetic complexity, requiring multi-step protocols compared to benzimidazole derivatives.
Biological Activity
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[4,5-b]pyridine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound's unique structure contributes to its interactions with biological targets, influencing its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating a series of imidazo[4,5-b]pyridine derivatives found that certain compounds in this class demonstrated potent inhibitory effects on cancer cell proliferation. Specifically, the inhibition of Aurora kinases was highlighted as a key mechanism through which these compounds exert their anticancer effects .
Antifungal Activity
In addition to anticancer properties, this compound has shown antifungal activity against various strains of fungi. A study on related tetrazole derivatives demonstrated fungistatic properties against Candida albicans, suggesting that similar mechanisms may apply to this compound. The effectiveness of these compounds was evaluated through minimum inhibitory concentration (MIC) assays, revealing promising results in inhibiting fungal growth without significant toxicity to mammalian cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Membrane Interaction : Studies suggest that the compound interacts with fungal cell membranes, leading to alterations in membrane integrity and function.
- DNA Interaction : There is evidence that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Aurora Kinase Inhibition
In a comprehensive study involving 65 imidazo[4,5-b]pyridine derivatives, several compounds were identified as potent inhibitors of Aurora kinases. The study utilized a series of biochemical assays to assess the inhibitory potency and selectivity of these compounds against cancer cell lines. The results indicated that modifications to the imidazo[4,5-b]pyridine core significantly affected biological activity, with some derivatives achieving IC50 values in the low micromolar range .
Study 2: Antifungal Efficacy
A recent investigation into the antifungal properties of related compounds revealed that N'-hydroxy derivatives exhibited significant activity against Candida albicans. The study employed both in vitro and in vivo models to evaluate efficacy and toxicity. Results showed that certain derivatives reduced fungal burden in infected models while maintaining low toxicity levels in host organisms .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Anticancer | Aurora Kinases | < 10 | |
| This compound | Antifungal | Candida albicans | 15 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cell proliferation |
| Membrane Interaction | Alters membrane integrity leading to cell death |
| DNA Interaction | Disrupts DNA replication and transcription |
Q & A
Q. Key Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Hydroxylamine addition | 50% NH₂OH in H₂O, MeOH, 70°C | Extended reaction time (45 min–5 h) improves conversion |
| Deprotection | TFA in DCM, RT, 10 min | Excess TFA ensures complete removal of tert-butyl groups |
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and substitution patterns .
- Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+1]⁺ peaks) .
- HPLC : Ensures >95% purity post-synthesis .
How can researchers optimize reaction conditions to improve yields in multi-step syntheses?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates in coupling reactions .
- Temperature Control : Heating to 60–70°C accelerates nucleophilic substitutions but requires monitoring to avoid side reactions .
- Catalyst Use : Palladium catalysts improve cross-coupling efficiency in aryl-amide bond formation .
Example : In Example 179 , optimizing hydroxylamine concentration (50% w/w) and reaction time (overnight stirring) increased yields from 60% to 85%.
What methodologies are employed to analyze structure-activity relationships (SAR) for imidazo[4,5-b]pyridine derivatives?
Q. Advanced
- Biological Assays : MIC (Minimum Inhibitory Concentration) testing against pathogens (e.g., Mycobacterium tuberculosis with MIC = 3.12 µg/mL) .
- Docking Studies : Molecular docking with PDB targets (e.g., 3HKC) identifies binding interactions .
- Substituent Variation : Comparing derivatives with halogen, methoxy, or alkyl groups to assess activity trends .
Q. Table: SAR of Selected Derivatives
| Derivative | Substituent | Biological Activity |
|---|---|---|
| 1a | Hydroxyl-ethyl | Antitubercular (MIC = 3.12 µg/mL) |
| 1j | Chloro-phenyl | Anticancer (IC₅₀ = 1.8 µM) |
How should contradictions in biological activity data between similar derivatives be addressed?
Q. Advanced
- Orthogonal Assays : Validate results using both in vitro (e.g., MABA) and in silico (docking) methods to confirm target engagement .
- Physicochemical Profiling : Assess solubility and metabolic stability to rule out pharmacokinetic artifacts .
- Dose-Response Curves : Use multiple concentrations to distinguish true activity from assay noise .
What are the recommended protocols for purity assessment and purification?
Q. Basic
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for optimal separation .
- TLC Monitoring : Hexane/ethyl acetate (3:1) to track reaction progress .
What computational approaches are used to predict binding affinities of imidazo[4,5-b]pyridine derivatives?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with targets like tubulin or kinases .
- QSAR Modeling : Machine learning models trained on MIC data to predict activity of novel analogs .
How does the choice of substituents influence the pharmacokinetic properties of these derivatives?
Q. Advanced
- Hydrophobic Groups (e.g., trifluoromethyl): Improve membrane permeability but may reduce solubility .
- Hydroxyl or Amino Groups : Enhance solubility but increase metabolic clearance .
Example : The addition of a pyrrolidine ring (Example 153 ) improved brain penetration in rodent models.
What in vitro assays are commonly used to evaluate the biological activity of this compound class?
Q. Basic
- Microplate Alamar Blue Assay (MABA) : Standard for antitubercular activity screening .
- Cell Viability Assays : MTT or resazurin-based tests for anticancer activity .
What strategies are effective in overcoming synthetic challenges such as low solubility or reactivity?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for temperature-sensitive steps .
- Protecting Groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) to shield reactive amines during coupling .
- Co-solvent Systems : THF/water mixtures enhance solubility of polar intermediates .
Example : In Example 20 , DMSO as a solvent increased intermediate solubility by 40%, enabling higher yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
